molecular formula C18H17ClO4 B5448766 4'-Chloro-3,4,5-trimethoxychalcone, AldrichCPR

4'-Chloro-3,4,5-trimethoxychalcone, AldrichCPR

Cat. No.: B5448766
M. Wt: 332.8 g/mol
InChI Key: QVVHIXSRYJFOLF-RMKNXTFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3,4,5-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4’-Chloro-3,4,5-trimethoxychalcone are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3,4,5-trimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the chalcone into its corresponding dihydrochalcone.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding dihydrochalcone.

    Substitution: Products depend on the nucleophile used, resulting in various substituted chalcones.

Scientific Research Applications

4’-Chloro-3,4,5-trimethoxychalcone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,4,5-trimethoxychalcone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, inhibiting cell proliferation, and inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect signaling pathways related to inflammation and cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2’,3’,4’-trimethoxychalcone
  • 2-Chloro-2’,4’,6’-trimethoxychalcone
  • 5’-Chloro-2’-hydroxy-3,4,5-trimethoxychalcone
  • 3’,5’-Dichloro-2’-hydroxy-3,4,5-trimethoxychalcone

Uniqueness

4’-Chloro-3,4,5-trimethoxychalcone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-10-13(11-17(22-2)18(16)23-3)15(20)9-6-12-4-7-14(19)8-5-12/h4-11H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVHIXSRYJFOLF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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